(2E,5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
5-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-ethoxyaniline to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final thiazolone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiazolone derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Studied for its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE
- 5-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE
Uniqueness
The presence of the ethoxy group in 5-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE distinguishes it from other similar compounds. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it unique in its class.
Properties
Molecular Formula |
C19H17BrN2O4S |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17BrN2O4S/c1-3-26-13-6-4-12(5-7-13)21-19-22-18(24)16(27-19)10-11-8-14(20)17(23)15(9-11)25-2/h4-10,23H,3H2,1-2H3,(H,21,22,24)/b16-10+ |
InChI Key |
YDBXBIRHJHGKFL-MHWRWJLKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)OC)/S2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)S2 |
Origin of Product |
United States |
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